molecular formula C17H12N2O3S B5862862 N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide

Cat. No. B5862862
M. Wt: 324.4 g/mol
InChI Key: GKEBPESVJKZEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide, also known as NBPT, is a chemical compound that has gained attention in the field of agriculture due to its ability to inhibit the activity of the enzyme urease. Urease is responsible for the hydrolysis of urea into ammonia, which is a major source of nitrogen loss in agricultural systems. The use of NBPT as a urease inhibitor has been shown to increase nitrogen use efficiency and reduce environmental pollution.

Mechanism of Action

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide inhibits the activity of the enzyme urease by binding to the active site of the enzyme. This prevents the hydrolysis of urea into ammonia, which reduces nitrogen loss and increases nitrogen use efficiency.
Biochemical and Physiological Effects:
This compound has been shown to have no toxic effects on plants, animals, or humans at the recommended application rates. However, it may have negative effects on soil microbial communities at high application rates.

Advantages and Limitations for Lab Experiments

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide is a useful tool for studying nitrogen cycling in agricultural systems. Its ability to inhibit urease activity allows for the measurement of nitrogen losses through volatilization. However, this compound has limitations in that it only inhibits the activity of urease and does not affect other nitrogen cycling processes.

Future Directions

There are several future directions for research on N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide. One area of focus is the optimization of application rates to maximize nitrogen use efficiency while minimizing negative effects on soil microbial communities. Another area of focus is the development of new urease inhibitors with improved efficacy and reduced environmental impact. Additionally, the potential use of this compound in medical applications, such as the treatment of Helicobacter pylori infections, warrants further investigation.

Synthesis Methods

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide is synthesized by the reaction of 4-nitroaniline with 4-bromobiphenyl in the presence of a palladium catalyst to form N-(4'-nitro-4-biphenylyl)aniline. This intermediate product is then reacted with thiophene-2-carboxylic acid chloride in the presence of a base to form this compound.

Scientific Research Applications

N-(4'-nitro-4-biphenylyl)-2-thiophenecarboxamide has been extensively studied for its use as a urease inhibitor in agriculture. It has been shown to increase nitrogen use efficiency and reduce environmental pollution by reducing the amount of nitrogen lost through volatilization. This compound has also been studied for its potential use in medical applications, such as the treatment of Helicobacter pylori infections.

properties

IUPAC Name

N-[4-(4-nitrophenyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-17(16-2-1-11-23-16)18-14-7-3-12(4-8-14)13-5-9-15(10-6-13)19(21)22/h1-11H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEBPESVJKZEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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